2-Bromo-6-(trifluoromethyl)nicotinic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

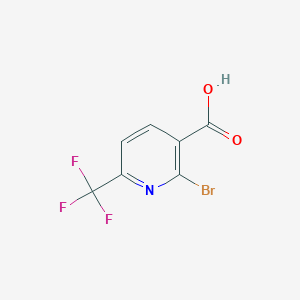

The systematic nomenclature of 2-Bromo-6-(trifluoromethyl)nicotinic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid, which precisely describes the substitution pattern on the pyridine ring system. This nomenclature system clearly indicates the positions of each functional group relative to the nitrogen atom in the pyridine ring, with the bromine atom located at position 2, the trifluoromethyl group at position 6, and the carboxylic acid functionality at position 3.

Alternative nomenclature systems recognize this compound under several accepted names that maintain chemical accuracy while offering practical convenience for researchers and industry professionals. The compound is commonly referred to as this compound, which utilizes the traditional "nicotinic acid" designation for pyridine-3-carboxylic acid derivatives. Additional systematic names include 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid and 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, both of which emphasize the carboxylic acid functionality while maintaining clarity regarding the halogen and trifluoromethyl substituents.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKWDJIZOAKOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651186 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-07-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Bromo-6-(trifluoromethyl)nicotinic acid is a halogenated derivative of nicotinic acid, notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including pharmacology and agricultural science, due to its herbicidal properties and interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is CHBrFNO, with a molecular weight of 270.01 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to the pyridine ring, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 270.01 g/mol |

| Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It functions by inhibiting specific biochemical pathways in plants, leading to growth inhibition or death. A patent document highlights its effectiveness in controlling various weed species, making it a valuable candidate for agricultural applications .

Neuropharmacological Effects

Studies on related nicotinic compounds suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs). These interactions could potentially impact neurotransmitter release and influence behaviors associated with addiction and anxiety. For instance, research on similar derivatives has shown their ability to modulate nAChR activity, which could extend to this compound as well .

Case Studies

Case Study 1: Herbicidal Efficacy

In a controlled study, this compound was tested against common agricultural weeds. The results demonstrated a significant reduction in biomass compared to untreated controls, indicating its potential as an effective herbicide.

Case Study 2: Neuropharmacological Investigation

In another study focusing on nicotinic receptor modulation, analogs of this compound were assessed for their ability to reduce nicotine self-administration in animal models. Preliminary findings suggest that compounds with similar structures may reduce alcohol consumption in heavy-drinking smokers, hinting at broader implications for addiction treatment .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Its structural features allow it to interact with various enzymes and receptors within biological systems:

- Inhibition of Enzyme Activity : The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent enzyme inhibition.

- Receptor Modulation : As a potential nAChR ligand, it may influence neurotransmitter dynamics, impacting cognitive functions and behaviors.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-(trifluoromethyl)nicotinic acid has been investigated for its potential as:

- Antimicrobial Agent: Studies indicate its efficacy against various bacterial strains, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL .

- Antiviral Properties: Derivatives have been explored for their ability to inhibit viral replication, particularly against HIV-1 .

Neuropharmacology

The compound's structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission. Preliminary studies indicate it may act as a modulator of these receptors, influencing neurological pathways .

Agrochemicals

Research is ongoing into the use of this compound in developing agrochemicals. Its unique chemical properties may enhance the effectiveness of pesticides or herbicides .

The following table summarizes the antimicrobial activity of this compound compared to other related compounds:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Isonicotinic acid | Escherichia coli | 64 µg/mL |

| 4-Bromo-3-(trifluoromethyl)isonicotinic acid | Pseudomonas aeruginosa | 16 µg/mL |

This data illustrates that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

Case Study: Antiviral Activity

In a preclinical study, derivatives of this compound were synthesized and tested against various viruses. Some derivatives showed significant inhibition of HIV-1 reverse transcriptase-associated RNase H function, indicating their potential as antiviral agents with selectivity indices up to 10 .

Case Study: Neuropharmacological Effects

Research focusing on the interaction of this compound with nAChRs has shown that it could potentially modulate receptor activity. This property opens avenues for developing therapeutics targeting nicotine addiction and related disorders .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position serves as a reactive site for nucleophilic substitution. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., NH₃, alkylamines) | 2-Amino-6-(trifluoromethyl)nicotinic acid | Amines replace bromine under basic conditions, forming stable amino derivatives. |

| Thiol Substitution | Thiols (e.g., NaSH, thiophenol) | 2-(Alkyl/arylthio)-6-(trifluoromethyl)nicotinic acid | Thiols displace bromine in polar aprotic solvents (e.g., DMF) at elevated temperatures. |

| Cross-Coupling | Suzuki coupling (Pd catalysts) | Biaryl derivatives | Palladium-catalyzed coupling with arylboronic acids yields biaryl products. |

The trifluoromethyl group stabilizes the pyridine ring electronically, enhancing substitution rates compared to non-fluorinated analogs.

Functional Group Transformations

The carboxylic acid moiety enables further derivatization:

Esterification

-

Reagents : Ethanol/H₂SO₄, DCC/DMAP

-

Product : Ethyl 2-bromo-6-(trifluoromethyl)nicotinate

-

Conditions : Reflux in ethanol with acid catalysts achieves high yields (>85%).

Amidation

-

Reagents : SOCl₂ followed by amines

-

Product : 2-Bromo-6-(trifluoromethyl)nicotinamide derivatives

-

Applications : Amides exhibit enhanced bioavailability for pharmaceutical screening.

Reduction of the Carboxylic Acid

-

Reagents : LiAlH₄, BH₃·THF

-

Product : 2-Bromo-6-(trifluoromethyl)nicotinyl alcohol

-

Notes : Lithium aluminum hydride reduces the acid to a primary alcohol, while milder agents like BH₃ yield secondary alcohols.

Oxidation of the Pyridine Ring

-

Reagents : KMnO₄ (acidic conditions)

-

Product : Oxidative cleavage products (e.g., dicarboxylic acids)

-

Mechanism : The trifluoromethyl group directs oxidation to the 4-position of the pyridine ring .

Comparative Reactivity with Structural Analogs

The reactivity of 2-bromo-6-(trifluoromethyl)nicotinic acid differs from related compounds due to its substitution pattern:

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

- CAS No.: 749875-07-8

- Molecular Formula: C₇H₃BrF₃NO₂

- Molecular Weight : 270.00 g/mol

- Synonyms: Includes 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid and 2-Bromo-6-trifluoromethylnicotinic acid .

Physical Properties :

- Boiling Point : 289.8°C (760 mmHg)

- Density : 1.863 g/cm³

- Appearance : Solid with ≥98% purity (HPLC) .

Applications: Primarily used as a pharmaceutical intermediate in laboratory settings, particularly in synthesizing alkynol derivatives (e.g., compound 195 in ) with a 68% yield .

Comparison with Structurally Similar Compounds

6-(Trifluoromethyl)nicotinic Acid

- CAS No.: 231291-22-8

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- Key Difference : Lacks the bromine atom at position 2, reducing molecular weight by ~79 g/mol.

- Impact : Enhanced solubility and altered electronic properties due to the absence of bromine’s electron-withdrawing effect. Used in agrochemical research .

2-Chloro-6-(trifluoromethyl)nicotinic Acid

- CAS No.: 102243-12-9

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Key Difference : Bromine replaced by chlorine.

- Impact : Lower molecular weight and reduced steric hindrance. Chlorine’s weaker electron-withdrawing effect may increase reactivity in nucleophilic substitutions compared to bromine .

4-Bromo-6-(trifluoromethyl)nicotinic Acid

- CAS No.: 1060810-71-0

- Molecular Formula: C₇H₃BrF₃NO₂

- Molecular Weight : 270.00 g/mol

- Key Difference : Bromine at position 4 instead of 2.

- Impact : Altered regiochemistry affects hydrogen bonding and acidity of the carboxylic acid group. Position 4 substitution may reduce steric effects in coupling reactions .

2-Methyl-6-(trifluoromethyl)nicotinic Acid

- CAS No.: 261635-93-2

- Molecular Formula: C₈H₆F₃NO₂

- Molecular Weight : 205.14 g/mol

- Key Difference : Bromine replaced by a methyl group.

- Methyl groups enhance metabolic stability in drug candidates .

Comparative Data Table

Key Research Findings

Reactivity Differences :

- Bromine at position 2 (target compound) enhances electrophilic aromatic substitution due to its strong electron-withdrawing nature, whereas chlorine (CAS 102243-12-9) offers milder effects .

- Methyl substitution (CAS 261635-93-2) increases steric bulk, reducing reaction rates in certain catalytic processes .

Synthetic Utility :

- The target compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to diverse biaryl structures .

- 4-Bromo isomer (CAS 1060810-71-0) shows distinct regioselectivity in palladium-mediated couplings, favoring para-substituted products .

Physicochemical Properties :

- Bromine increases molecular weight and lipophilicity (logP ~2.5) compared to chlorine (logP ~1.9), impacting membrane permeability in drug design .

Preparation Methods

Bromination of 6-(Trifluoromethyl)nicotinic Acid or Esters

The key step in the preparation is the selective bromination at the 2-position of the nicotinic acid ring that already bears a trifluoromethyl substituent at the 6-position. The bromination is typically performed on 6-(trifluoromethyl)nicotinic acid or its methyl ester derivative.

- Reagents : Bromine or brominating agents such as N-bromosuccinimide (NBS) can be used.

- Solvents : Aprotic solvents or acetic acid are common media.

- Conditions : Moderate temperatures (room temperature to about 50 °C) under inert atmosphere to avoid side reactions.

- Mechanism : Electrophilic aromatic substitution facilitated by the electron-withdrawing trifluoromethyl group directing bromination to the 2-position.

After bromination, the product is often isolated as methyl 2-bromo-6-(trifluoromethyl)nicotinate, which can be hydrolyzed to the free acid if desired.

Esterification and Hydrolysis

- Esterification : If starting from the acid, esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) yields methyl esters, which are more amenable to bromination.

- Hydrolysis : After bromination, the methyl ester can be hydrolyzed under acidic or basic conditions to regenerate the free acid, 2-bromo-6-(trifluoromethyl)nicotinic acid.

Purification Techniques

- Recrystallization : Commonly used to purify the brominated product, often from solvents like ethanol or ethyl acetate.

- Chromatography : Silica gel column chromatography can be employed for higher purity requirements.

Alternative Synthetic Routes

While direct bromination is the most straightforward, other methods involve:

- Diazotization and substitution reactions : Though more common in related aromatic systems, these are less suitable for this compound due to the sensitivity of the pyridine ring and substituents.

- Use of halogenated precursors : Starting from halogenated nicotinic acid derivatives and introducing trifluoromethyl groups via trifluoromethylation reactions, though less common and more complex.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent/Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Bromination | Br2 or NBS, acetic acid or aprotic solvent | 20–50 | 4–12 hours | Inert atmosphere recommended | 70–85 | >95 |

| Esterification (if needed) | Methanol, acid catalyst (H2SO4) | Reflux (~65) | 2–6 hours | Removal of water drives reaction forward | 80–90 | >98 |

| Hydrolysis (to acid) | Aqueous acid/base | 25–80 | 1–4 hours | Neutralization and extraction follow | 75–85 | >95 |

| Purification | Recrystallization or chromatography | Ambient | Variable | Solvent-dependent | - | >98 |

Research Findings and Industrial Considerations

- The bromination step is critical and requires control of temperature and stoichiometry to avoid polybromination or side reactions.

- The trifluoromethyl group is strongly electron-withdrawing, which influences the regioselectivity of bromination favorably toward the 2-position.

- Ester intermediates are often preferred for better solubility and handling.

- Industrial scale synthesis benefits from using mild conditions and solvents that allow easy work-up and recycling.

- Purity is typically confirmed by NMR, HPLC, and melting point analysis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.